molecular formula C11H11N3O3 B2390232 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034410-55-2

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2390232
CAS No.: 2034410-55-2
M. Wt: 233.227
InChI Key: YZSUAYHUYOATPE-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is an organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyrrolidine, and furan rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the furan ring is often incorporated through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the pyrrolidine ring.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound in drug discovery.

Industry

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Uniqueness

What sets (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone apart from similar compounds is the presence of the furan ring, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

The compound (3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is a derivative of the 1,2,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer, antibacterial, antifungal, and anti-inflammatory properties.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives are known for their significant biological activities. They have been extensively studied for their potential as anticancer agents due to their ability to interact with various biological targets. These compounds often exhibit mechanisms that inhibit cancer cell proliferation by targeting specific enzymes such as thymidylate synthase and histone deacetylases (HDAC) .

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting cancer cell growth through various mechanisms:

  • Mechanism of Action : It targets multiple enzymes involved in cancer progression, including HDAC and telomerase .
  • Research Findings : A study indicated that oxadiazole derivatives could inhibit telomerase activity effectively, which is crucial for cancer cell immortality .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound AThymidylate Synthase5.0
Compound BHDAC10.0
Compound CTelomerase7.5

2. Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains:

  • In Vitro Studies : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µMReference
Staphylococcus aureus12.5
Escherichia coli15.0
Bacillus subtilis10.0

3. Antifungal Activity

In addition to antibacterial properties, the compound has demonstrated antifungal effects:

  • Fungal Strains Tested : The compound was tested against Candida albicans and Fusarium oxysporum.

Table 3: Antifungal Activity Results

Fungal StrainMIC (µM)Reference
Candida albicans20.0
Fusarium oxysporum25.0

4. Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored:

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

  • Case Study on Anticancer Efficacy : A study demonstrated that a series of oxadiazole derivatives significantly reduced tumor size in xenograft models by inhibiting key signaling pathways involved in cancer progression .
  • Antibacterial Efficacy Assessment : Another research focused on the synthesis and evaluation of various pyrrolidine-based oxadiazoles showed promising antibacterial activity against resistant strains of bacteria .

Properties

IUPAC Name

furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSUAYHUYOATPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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